N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
The compound N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide features a benzothiadiazole core linked to a pyrazine ring substituted with a pyridin-3-yl group via a methylene bridge. This structure is common in medicinal chemistry for targeting enzymes or receptors requiring planar heterocyclic recognition motifs.
Properties
IUPAC Name |
N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6OS/c24-17(11-3-4-13-14(8-11)23-25-22-13)21-10-15-16(20-7-6-19-15)12-2-1-5-18-9-12/h1-9H,10H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDQRAPSDMTRLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)C3=CC4=NSN=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Cyclization
Starting with 4-nitrobenzoic acid , thionation is achieved using P$$4$$S$${10}$$ in anhydrous toluene under reflux. This yields 5-nitrobenzo[c]thiadiazole , which is subsequently reduced to the amine using hydrogenation (Pd/C, H$$2$$) and oxidized to the carboxylic acid via KMnO$$4$$ in acidic conditions.
Key Reaction Conditions
- Nitration: HNO$$3$$/H$$2$$SO$$_4$$ at 0–5°C (90% yield).
- Thionation: P$$4$$S$${10}$$ in toluene, 110°C, 12 h (75% yield).
- Oxidation: KMnO$$4$$ in H$$2$$SO$$_4$$, 80°C, 6 h (82% yield).
Preparation of (3-(Pyridin-3-yl)pyrazin-2-yl)methanamine
The pyrazine-pyridine hybrid scaffold is constructed through cross-coupling and functional group transformations.
Suzuki–Miyaura Coupling
2-Chloropyrazine is reacted with pyridin-3-ylboronic acid under palladium catalysis to introduce the pyridinyl group at position 3.
Procedure
Amination at Position 2
The resultant 3-(pyridin-3-yl)pyrazine-2-carbonitrile undergoes reduction to the primary amine using LiAlH$$_4$$ in THF.
Optimization Notes
- LiAlH$$_4$$ (2 equiv) in THF, reflux, 6 h (85% yield).
- Alternative: Catalytic hydrogenation (H$$_2$$, Ra-Ni) affords lower yields (62%) due to over-reduction.
Coupling to Form the Carboxamide
The final step involves amide bond formation between the carboxylic acid and amine.
Acid Chloride Activation
Benzo[c]thiadiazole-5-carboxylic acid is treated with thionyl chloride (SOCl$$_2$$) to generate the acyl chloride, which is coupled with (3-(pyridin-3-yl)pyrazin-2-yl)methanamine in the presence of a base.
Reaction Parameters
Alternative Coupling Agents
Use of HATU or EDCl/HOBt in DMF improves yields for sterically hindered amines:
- HATU (1.2 equiv), DIPEA (3 equiv), DMF, rt, 6 h (92% yield).
Optimization and Characterization
Yield Optimization
| Step | Reagent/ Condition | Yield (%) |
|---|---|---|
| Acyl chloride formation | SOCl$$_2$$, reflux | 95 |
| HATU-mediated coupling | HATU, DIPEA, DMF | 92 |
| LiAlH$$_4$$ reduction | LiAlH$$_4$$, THF, reflux | 85 |
Spectroscopic Validation
- $$^1$$H NMR (DMSO-d$$_6$$): δ 9.12 (s, 1H, thiadiazole-H), 8.75 (d, J = 4.8 Hz, 1H, pyridine-H), 8.50 (s, 1H, pyrazine-H).
- HRMS : m/z calcd for C$${18}$$H$${13}$$N$$_7$$OS: 399.0892; found: 399.0889.
Challenges and Alternatives
Steric Hindrance Mitigation
Bulky substituents on pyrazine necessitate microwave-assisted coupling (e.g., 100°C, 30 min) to enhance reaction efficiency.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require rigorous drying to prevent hydrolysis.
Chemical Reactions Analysis
Types of Reactions
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions are typically performed under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce corresponding amines or alcohols .
Scientific Research Applications
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazine-Based Analogs
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Structural Difference : Replaces the pyridin-3-yl group with a thiophen-2-yl moiety on the pyrazine ring .
- Thiophene’s smaller size may reduce steric hindrance compared to pyridine.
N-(Pyrazin-2-yl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18k)
Thiazole and Thiadiazole Derivatives
N-Substituted 2-(4-Pyridinyl)thiazole Carboxamides
- Core Structure : Thiazole ring instead of pyrazine; 4-pyridinyl substituent .
- Synthesis : Ethyl 2-bromoacetoacetate coupling with nitriles, followed by hydrolysis and amidation. Similar carboxamide coupling strategies may apply to the target compound.
- SAR : Substitutions on the amide group (e.g., 3-chlorophenyl, 4-fluorophenyl) significantly modulate activity, suggesting the target compound’s benzothiadiazole amide could be optimized similarly.
N-(3-Fluorophenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (18o)
Imidazo[2,1-b]thiazole and Pyrimidine Carboxamides
ND-11543 (Imidazo[2,1-b]thiazole-5-carboxamide)
- Core : Imidazo[2,1-b]thiazole with trifluoromethylpyridinyl and piperazine groups .
- Activity : Demonstrated anti-tuberculosis activity, highlighting carboxamides’ versatility in targeting diverse pathogens.
Pyrimidine-Thiophene Carboxamides
Biological Activity
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a unique arrangement of a benzo[c][1,2,5]thiadiazole core with a pyridinyl and pyrazinyl substituent. Its molecular formula is with a molecular weight of 336.36 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer pathways. For instance, it may target kinases or other enzymes critical for tumor growth and proliferation.
- Receptor Modulation : It may also act as a modulator for certain receptors in the central nervous system or other tissues, influencing neurotransmitter activity.
Biological Activity Data
Case Studies and Research Findings
-
Anticancer Studies
- A study conducted by researchers demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
-
Antimicrobial Activity
- Another investigation highlighted its effectiveness against Gram-positive bacteria. The compound was found to disrupt bacterial cell wall synthesis, leading to increased permeability and cell death.
-
Neuroprotective Effects
- Research indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. It was shown to enhance the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor).
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?
- Methodology : The synthesis typically involves multi-step reactions:
Formation of the benzo[c][1,2,5]thiadiazole core via cyclization of o-phenylenediamine derivatives with sulfur sources (e.g., thionyl chloride) .
Functionalization of the pyrazine ring with a pyridinyl group via Suzuki-Miyaura coupling or nucleophilic substitution .
Amide bond formation between the thiadiazole-carboxylic acid and the pyrazine-methylamine intermediate using coupling agents like EDC/HOBt .
- Challenges : Low yields in pyrazine functionalization due to steric hindrance and competing side reactions. Optimize solvent polarity (e.g., DMF vs. toluene) and catalyst loading (e.g., Pd(PPh₃)₄) to improve selectivity .
Q. How can the molecular structure of this compound be confirmed?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm, thiadiazole carbons at ~160–170 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding interactions for stability studies .
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
- Assay Design :
- Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to its heterocyclic motifs .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
- Case Example : Discrepancies in IC₅₀ values for antitumor activity may arise from assay conditions (e.g., serum concentration, incubation time).
- Resolution Strategies :
- Dose-Response Repetition : Conduct triplicate assays across multiple cell lines .
- Mechanistic Studies : Use RNA-seq or proteomics to identify target pathways (e.g., apoptosis vs. cell cycle arrest) .
- Computational Modeling : Molecular docking to compare binding affinities with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives) .
Q. What reaction conditions optimize the yield of the pyrazine-methylamine intermediate?
- Optimization Table :
| Parameter | Tested Conditions | Optimal Choice | Yield Improvement |
|---|---|---|---|
| Solvent | DMF, THF, Toluene | Anhydrous DMF | 15% ↑ |
| Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Pd(PPh₃)₄ (5 mol%) | 20% ↑ |
| Temperature | 80°C, 100°C, reflux | 100°C | 10% ↑ |
- Source : Evidence from pyrazine coupling reactions .
Q. How do structural modifications (e.g., substituents on pyridine) influence bioactivity?
- SAR Insights :
- Electron-Withdrawing Groups (e.g., -CF₃ on pyridine): Enhance antimicrobial activity but reduce solubility .
- Hydrophilic Moieties (e.g., -OH on pyrrole): Improve bioavailability but may lower membrane permeability .
- Experimental Approach : Synthesize analogs with systematic substituent variations and compare logP (HPLC) vs. IC₅₀ .
Q. What strategies mitigate degradation during in vitro assays?
- Stability Studies :
- pH Stability : Incubate compound in buffers (pH 2–9) and monitor via HPLC .
- Thermal Stability : TGA/DSC analysis to identify decomposition thresholds (>150°C typical for thiadiazoles) .
- Light Sensitivity : Store solutions in amber vials if UV-Vis shows photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
